N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-2-8-16(9-3-12)26(24,25)22-11-13-10-17(13)18(22)19(23)21-15-6-4-14(20)5-7-15/h2-9,13,17-18H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNBIPGSWHHCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is C17H18FNO3S, and it features a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets.
-
Muscarinic Acetylcholine Receptor Antagonism :
- The compound has been identified as a muscarinic acetylcholine receptor (mAChR) antagonist. This action is crucial for treating diseases mediated by mAChRs, such as certain types of asthma and other respiratory conditions. By inhibiting acetylcholine binding to mAChRs, the compound can reduce bronchoconstriction and mucus secretion, which are hallmark symptoms of these conditions .
- Protease Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| mAChR Antagonism | Inhibition of acetylcholine binding | |
| DPP-IV Inhibition | Modulation of glucose metabolism | |
| Cytotoxicity | Potential effects on cancer cell lines |
Case Studies
- Muscarinic Receptor Studies :
- DPP-IV Inhibitor Research :
Comparison with Similar Compounds
Structural Analogues
The 3-azabicyclo[3.1.0]hexane core is shared across several compounds, but substituent variations critically alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Sulfonyl vs. Acetyl Groups : The target’s sulfonyl group may improve solubility and hydrogen-bonding capacity relative to acetylated analogues (e.g., ChemBridge-31968081) .
- Fluorophenyl Effects: The 4-fluorophenyl group in the target compound and C79 may reduce metabolic degradation compared to non-fluorinated aryl groups .
Key Observations :
- The target compound’s synthesis employs cesium fluoride-mediated coupling , a method distinct from the triazole derivatives’ multi-step cyclization .
- Peptidomimetic analogues (e.g., C75) utilize HATU-activated amide coupling , suggesting scalability for complex substituents .
Pharmacokinetic Trends
While direct PK data for the target compound are unavailable, analogues with similar cores provide insights:
Key Observations :
- The patent compound (Example 13) with a 3.1.0 core and trifluoroacetyl group exhibits low clearance and short half-life , likely due to moderate metabolic stability .
- The target compound’s sulfonyl group may further reduce clearance by enhancing solubility and reducing cytochrome P450 interactions, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
